
N-(3-nitrophenyl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-3-propoxybenzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-(3-nitrophenyl)-3-propoxybenzamide acts as a non-specific inhibitor of chloride channels by binding to the channel pore and blocking the passage of chloride ions. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying different types of chloride channels.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell volume regulation, muscle contraction, and neurotransmitter release. It has also been shown to modulate the activity of ion channels, including calcium channels and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-nitrophenyl)-3-propoxybenzamide in lab experiments is its potency as a chloride channel inhibitor. It is effective at low concentrations, making it a cost-effective tool for studying chloride channels. However, one limitation is that it is a non-specific inhibitor and may also affect other ion channels and transporters. Therefore, it is important to use appropriate controls in experiments to ensure that the observed effects are due to chloride channel inhibition.
Zukünftige Richtungen
There are several future directions for the use of N-(3-nitrophenyl)-3-propoxybenzamide in scientific research. One area of interest is the role of chloride channels in cancer cell proliferation and migration. N-(3-nitrophenyl)-3-propoxybenzamide has been shown to inhibit these processes in vitro, suggesting that it may have potential as an anti-cancer agent. Another area of interest is the development of more specific chloride channel inhibitors that can be used to study the roles of specific chloride channels in physiological processes. Overall, N-(3-nitrophenyl)-3-propoxybenzamide is a versatile tool for studying chloride channels and has potential for further research in various fields.
Synthesemethoden
The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide involves the reaction of 3-nitrobenzoic acid with propionyl chloride and propylamine in the presence of a base. The resulting compound is then reacted with thionyl chloride to form the final product. The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide is a straightforward process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-3-propoxybenzamide has been widely used in scientific research as an inhibitor of chloride channels. Chloride channels play an important role in various physiological processes, including cell volume regulation, muscle contraction, and neurotransmitter release. By inhibiting chloride channels, N-(3-nitrophenyl)-3-propoxybenzamide can modulate these physiological processes and provide insights into their underlying mechanisms.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-9-22-15-8-3-5-12(10-15)16(19)17-13-6-4-7-14(11-13)18(20)21/h3-8,10-11H,2,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVUMWRTJGPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

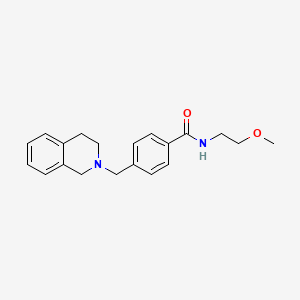
![7-(3,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5199196.png)
![1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
![4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5199205.png)
![3-(1,3-benzodioxol-5-yl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5199213.png)

![1-cyclohexyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199232.png)
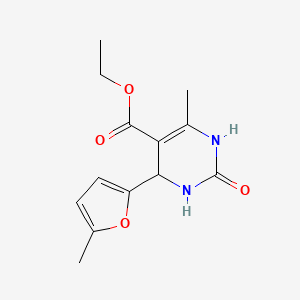
![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)
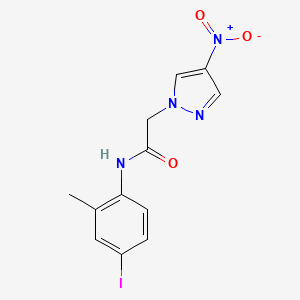

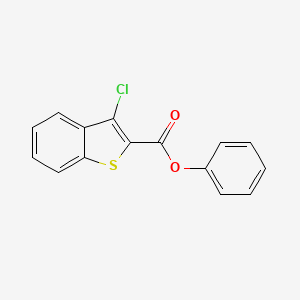
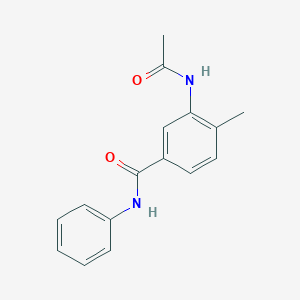
![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)